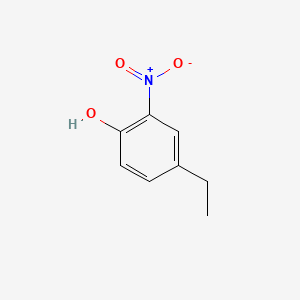

4-Ethyl-2-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWRRUKHBWTRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205074 | |

| Record name | 4-Ethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56520-98-0 | |

| Record name | 4-Ethyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56520-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056520980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYL-2-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H11LD71YUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-2-nitrophenol (CAS: 56520-98-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-2-nitrophenol, a versatile chemical intermediate with applications in pharmaceuticals, materials science, and chemical synthesis. This document consolidates key physicochemical data, detailed experimental protocols, and safety information to support its use in research and development.

Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 56520-98-0 | [1][2][3][4] |

| Molecular Formula | C₈H₉NO₃ | [2][4] |

| Molecular Weight | 167.16 g/mol | [4] |

| Appearance | Yellow to orange solid | [2] |

| Melting Point | 58-61 °C | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents such as methanol, ethanol, and dichloromethane. | [1][2] |

| LogP | 2.59 | [3] |

| SMILES | CCc1ccc(c(c1)--INVALID-LINK--[O-])O | [4] |

| InChI | InChI=1S/C8H9NO3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3 | [2][4] |

| InChIKey | NKWRRUKHBWTRPY-UHFFFAOYSA-N | [2][4] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the nitration of 4-ethylphenol (B45693). This electrophilic aromatic substitution reaction typically involves the use of nitric acid, often in the presence of a catalyst or a dehydrating agent like sulfuric acid. The hydroxyl group of the phenol (B47542) is an activating, ortho-, para-director, while the ethyl group is also an activating, ortho-, para-director. The nitration of 4-ethylphenol will therefore yield a mixture of isomers, with the primary product being this compound due to steric hindrance at the position ortho to the ethyl group.

Experimental Protocol: Nitration of 4-Ethylphenol

This protocol is a general procedure for the nitration of phenols and can be adapted for the synthesis of this compound.

Materials:

-

4-Ethylphenol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Water

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Dropping funnel

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-ethylphenol in a minimal amount of a suitable solvent or use it neat if it is a liquid at the reaction temperature.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution of 4-ethylphenol. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours) to allow the reaction to go to completion.

-

Carefully pour the reaction mixture over crushed ice with stirring.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product, a mixture of isomers, can be purified by column chromatography or recrystallization to isolate this compound.

Safety Precautions:

-

This reaction is highly exothermic and produces toxic and corrosive fumes. It must be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitrating mixture ( nitric acid and sulfuric acid) is extremely corrosive and a strong oxidizing agent. Handle with extreme care.

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

Experimental Protocol: HPLC Analysis

The following is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.[3]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A mixture of acetonitrile (B52724) and water. The exact ratio should be optimized to achieve good separation.

-

For improved peak shape, a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) can be added to the mobile phase.[3]

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample for analysis by dissolving it in the mobile phase.

-

Set the flow rate (e.g., 1 mL/min).

-

Set the UV detector to a wavelength where this compound has strong absorbance.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area of this compound.

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis of this compound.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of more complex molecules. Its functional groups—the hydroxyl, nitro, and ethyl groups—provide multiple sites for chemical modification.

-

Pharmaceutical Intermediate: It is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of antifungal and antibacterial agents.[1] The presence of the nitro group allows for its reduction to an amine, a common functional group in many bioactive molecules.

-

Materials Science: This compound is used as a building block for certain types of liquid crystalline materials and conductive polymers.[1]

-

Dyes and Pigments: It is also utilized in the preparation of specialty dyes and pigments.[1]

The general utility of this compound in synthetic chemistry is depicted in the following logical relationship diagram.

Caption: Chemical utility of this compound in various applications.

Safety Information

This compound should be handled with care in a laboratory setting.

-

General Hazards: It may cause eye and skin irritation.[1] Ingestion can be harmful.[1]

-

Explosion Hazard: The nitro group may pose an explosion hazard under certain conditions.[1]

-

Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of pharmaceuticals, advanced materials, and dyes. This guide provides foundational technical information to aid researchers and professionals in its safe and effective use. Further research into its biological activities and potential therapeutic applications may reveal new opportunities for this compound in drug discovery and development.

References

physicochemical properties of 4-Ethyl-2-nitrophenol

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-2-nitrophenol

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations of key processes.

Core Physicochemical Properties

This compound is an organic compound belonging to the nitrophenol class, characterized by a phenolic structure with nitro and ethyl groups attached to the aromatic ring.[1] It typically appears as a yellow to orange crystalline solid.[1][2] The presence of the nitro group lends acidic properties to the molecule.[1]

Quantitative Data Summary

The following table summarizes the key .

| Property | Value | Reference |

| CAS Number | 56520-98-0 | [1][2][3] |

| Molecular Formula | C₈H₉NO₃ | [1][2][3] |

| Molecular Weight | 167.16 g/mol | [1][3][4] |

| Melting Point | 58-61 °C | [2] |

| Boiling Point | 267 °C at 760 mmHg | [3] |

| Density | 1.261 g/cm³ | [3] |

| Flash Point | 116.8 °C | [3] |

| Vapor Pressure | 0.00509 mmHg at 25°C | [3] |

| Refractive Index | 1.582 | [3] |

| LogP | 2.59 | [5] |

| pKa | ~7.15 (estimated based on 4-nitrophenol) | [6] |

| Appearance | Yellow to orange solid | [1] |

| Solubility | Limited solubility in water; Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | [1][2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

General Synthesis of Substituted Nitrophenols

Substituted nitrophenols like this compound are often synthesized through the nitration of a corresponding phenol (B47542). A general workflow involves reaction, work-up, and purification steps.[7]

dot

Caption: General workflow for the synthesis of substituted nitrophenols.

Methodology:

-

Reaction Setup: The starting phenol derivative is dissolved in a suitable solvent (e.g., concentrated sulfuric acid).

-

Nitration: The solution is cooled, and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature to control the reaction.

-

Work-up: After the reaction is complete, the mixture is poured onto ice to quench the reaction, leading to the precipitation of the crude product. The crude product is then collected by filtration.

-

Extraction: The crude product may be dissolved in an organic solvent and washed with water and brine to remove impurities.

-

Purification: The final product is purified by recrystallization from a suitable solvent or by column chromatography to yield the pure substituted nitrophenol.

Determination of Solubility

The solubility of an organic compound is determined by testing its ability to dissolve in various solvents.

dot

Caption: Workflow for determining the solubility of an organic compound.

Methodology:

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube.[8] Shake vigorously. If the compound dissolves, it is water-soluble.

-

Aqueous Base Solubility: If the compound is insoluble in water, add 25 mg of the compound to 0.75 mL of 5% NaOH solution.[8] Shake vigorously. Solubility indicates an acidic compound, such as a phenol.

-

Aqueous Acid Solubility: If the compound is insoluble in water and aqueous base, test its solubility in 5% HCl.[8] Add 25 mg of the compound to 0.75 mL of 5% HCl solution and shake. Solubility indicates a basic compound.

-

Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., ethanol, dichloromethane) by adding a small amount of the compound to the solvent and observing for dissolution.

For this compound, it is expected to be insoluble in water but soluble in 5% NaOH due to its acidic phenolic hydroxyl group.[1][2]

Spectrophotometric Determination of pKa

The pKa of a nitrophenol can be determined spectrophotometrically by measuring the absorbance of its solutions at different pH values. The ionized and non-ionized forms of the compound exhibit different absorption spectra.

dot

Caption: Workflow for the spectrophotometric determination of pKa.

Methodology:

-

Preparation of Solutions: Prepare a series of buffer solutions with a range of known pH values.[9][10] Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Sample Preparation: For each pH value, mix a small aliquot of the this compound stock solution with the buffer solution in a cuvette.[9]

-

Spectrophotometric Measurement: Blank the spectrophotometer with the corresponding buffer solution. Measure the absorbance of each sample at the wavelength of maximum absorbance (λmax) for the phenolate (B1203915) ion (typically around 410 nm for nitrophenols).[9]

-

Data Analysis: Plot the measured absorbance versus the pH of the solutions.[9] The resulting data should form a sigmoidal curve.

-

pKa Calculation: The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal. This corresponds to the inflection point of the sigmoidal curve. The data can be fitted to a suitable equation derived from the Henderson-Hasselbalch equation to determine the precise pKa value.[9]

Biological and Chemical Reactivity

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly antifungal and antibacterial agents.[2] Its functional groups—hydroxyl, nitro, and ethyl—allow for diverse chemical modifications. The nitro group can be reduced to an amine, and the hydroxyl group can be converted into ethers or esters, expanding its synthetic utility.[2]

Safety and Handling

This compound should be handled with care. It may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[2] The compound should be stored in a tightly sealed container in a cool, dry place.[2] Due to the presence of the nitro group, there may be an explosion hazard under certain conditions, so appropriate precautions should be taken.[2]

References

- 1. CAS 56520-98-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound; CAS No.: 56520-98-0 [chemshuttle.com]

- 3. This compound | 56520-98-0 [chemnet.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. 4-Nitrophenol CAS#: 100-02-7 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chemistry.beloit.edu [chemistry.beloit.edu]

- 10. Solved THE pka OF P-NITROPHENOL Determine the pka of | Chegg.com [chegg.com]

An In-depth Technical Guide to 4-Ethyl-2-nitrophenol: Structural Formula and Isomers

This technical guide provides a comprehensive overview of 4-Ethyl-2-nitrophenol, including its structural formula, its constitutional isomers, and key physicochemical data. It is intended for researchers, scientists, and professionals in drug development and materials science. This document also outlines detailed experimental protocols for the synthesis and analysis of these compounds.

Structural Information: this compound

This compound is an organic compound belonging to the nitrophenol class.[1] Its structure consists of a phenol (B47542) backbone with an ethyl group (-C₂H₅) and a nitro group (-NO₂) attached to the benzene (B151609) ring. The molecular formula for this compound and its isomers is C₈H₉NO₃, and they have a molecular weight of approximately 167.16 g/mol .[2][3]

Structural Formula of this compound:

-

IUPAC Name: this compound

-

CAS Number: 56520-98-0[1]

-

Synonyms: 2-Nitro-4-ethylphenol, Phenol, 4-ethyl-2-nitro-[1]

The structure is characterized by a hydroxyl group at position 1, a nitro group at position 2, and an ethyl group at position 4 of the benzene ring. This substitution pattern influences its chemical reactivity and physical properties. The presence of the electron-withdrawing nitro group increases the acidity of the phenolic hydroxyl group.[1]

Constitutional Isomers of Ethylnitrophenol

There are 18 possible constitutional isomers of ethylnitrophenol, based on the different positions the ethyl, nitro, and hydroxyl groups can occupy on the benzene ring. These isomers can exhibit distinct physical and chemical properties due to variations in steric hindrance and electronic effects.

List of Ethylnitrophenol Isomers:

-

2-Ethyl-3-nitrophenol

-

2-Ethyl-4-nitrophenol

-

2-Ethyl-5-nitrophenol

-

2-Ethyl-6-nitrophenol

-

3-Ethyl-2-nitrophenol

-

3-Ethyl-4-nitrophenol

-

3-Ethyl-5-nitrophenol

-

3-Ethyl-6-nitrophenol

-

This compound

-

4-Ethyl-3-nitrophenol

-

2-Nitro-3-ethylphenol

-

2-Nitro-4-ethylphenol

-

2-Nitro-5-ethylphenol

-

2-Nitro-6-ethylphenol

-

3-Nitro-2-ethylphenol

-

3-Nitro-4-ethylphenol

-

3-Nitro-5-ethylphenol

-

4-Nitro-2-ethylphenol

Physicochemical Data of Ethylnitrophenol Isomers

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |

| This compound | 56520-98-0 | C₈H₉NO₃ | 167.16 | 58-61 | 2.59 |

| 2-Ethyl-4-nitrophenol | 34105-70-9 | C₈H₉NO₃ | 167.16 | Data not available | 2.0 |

| 5-Ethyl-2-nitrophenol | 101664-28-2 | C₈H₉NO₃ | 167.16 | Data not available | 2.7 |

| 3-Ethyl-4-nitrophenol | 14143-34-1 | C₈H₉NO₃ | 167.16 | Data not available | 2.9 |

| 4-Ethyl-3-nitrophenol | 71607-98-2 | C₈H₉NO₃ | 167.16 | Data not available | Data not available |

Experimental Protocols

Synthesis of Ethylnitrophenol Isomers via Nitration

A general method for the synthesis of ethylnitrophenol isomers involves the direct nitration of the corresponding ethylphenol isomer. The regioselectivity of the reaction is influenced by the directing effects of the hydroxyl and ethyl groups, as well as reaction conditions.

Materials:

-

Appropriate ethylphenol isomer (e.g., 4-ethylphenol)

-

Concentrated Nitric Acid (70%)

-

Water (deionized)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ice bath

Procedure:

-

In a flask, create a suspension of the starting ethylphenol (e.g., 5.0 g of 4-ethylphenol) in water (e.g., 14 ml).

-

Cool the suspension in an ice bath to maintain a low temperature.

-

Slowly add concentrated nitric acid (e.g., 4.0 ml of 70% HNO₃) dropwise to the cooled suspension while stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue the reaction with stirring for approximately 40 minutes.

-

Quench the reaction by adding a larger volume of water (e.g., 500 ml).

-

Extract the product from the aqueous mixture using ethyl acetate (e.g., 500 ml).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to isolate the desired ethylnitrophenol isomer(s).

Analysis of Isomers by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a highly effective method for the separation and quantification of nitrophenol isomers.[4]

Instrumentation and Conditions:

-

HPLC System: A standard liquid chromatograph equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[5] For example, 40% aqueous acetonitrile can be effective for separating nitrophenol isomers.[4]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the isomers. For nitrophenols, detection is often performed between 280 nm and 400 nm, depending on the pH and specific isomer.[6][7]

-

Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

-

Standard Preparation: Prepare stock solutions of each isomer standard in a suitable solvent like methanol (B129727) or acetonitrile. Create a series of calibration standards by diluting the stock solutions.

-

Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject a fixed volume (e.g., 20 µL) of the sample and standards into the HPLC system.

-

Quantification: Identify peaks based on retention times compared to standards. Quantify the concentration of each isomer by integrating the peak area and comparing it to the calibration curve.

Analysis by UV-Visible Spectroscopy

UV-Vis spectroscopy can be used for the analysis of nitrophenol isomers, particularly as the position of the nitro group affects the electronic transitions.[8] The absorbance spectra of nitrophenols are pH-dependent; in alkaline solutions, the deprotonation of the hydroxyl group leads to a bathochromic (red) shift in the maximum absorbance wavelength (λmax).[8]

Instrumentation:

-

A dual-beam UV-Visible spectrophotometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Solvent and pH: Choose a suitable solvent (e.g., water, methanol) and buffer to control the pH. Spectra are typically recorded in both acidic/neutral and alkaline conditions to observe the characteristic spectral shifts.

-

Sample Preparation: Prepare dilute solutions of the sample in the chosen solvent and pH buffer. A blank solution containing only the solvent and buffer should also be prepared.

-

Spectral Acquisition: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

Analysis:

-

Identify the λmax for each isomer under different pH conditions. For instance, in alkaline solution, p-nitrophenol shows a strong absorption peak around 400 nm, while o-nitrophenol's peak is around 415 nm.[8]

-

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of standard solutions at the λmax.

-

Visualization of Isomeric Relationships

The following diagram, generated using the DOT language, illustrates the relationship between the parent structure and its various constitutional isomers.

Caption: Isomeric relationship of ethylnitrophenols.

References

- 1. CAS 56520-98-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Phenol, 2-ethyl-4-nitro- | C8H9NO3 | CID 214742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Ethyl-2-nitrophenol | C8H9NO3 | CID 15596714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Synthesis of 4-Ethyl-2-nitrophenol from 4-Ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Ethyl-2-nitrophenol from 4-ethylphenol (B45693), a key transformation in the production of various chemical intermediates. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

The nitration of phenols is a fundamental electrophilic aromatic substitution reaction. Due to the strong activating and ortho-, para-directing nature of the hydroxyl group, these reactions are typically rapid and can be prone to over-nitration and the formation of isomeric byproducts. In the case of 4-ethylphenol, the para position is blocked by the ethyl group, directing the incoming nitro group primarily to the ortho position to yield the desired this compound. However, controlling the reaction conditions is crucial to maximize the yield of the target compound and minimize the formation of dinitrated or oxidized byproducts.

This guide explores various methodologies for the regioselective nitration of 4-ethylphenol, with a focus on providing practical and detailed experimental procedures.

Reaction Pathway

The synthesis of this compound from 4-ethylphenol proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from a nitric acid source, acts as the electrophile. The electron-rich phenol (B47542) ring attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the nitrated product.

The hydroxyl group of 4-ethylphenol is a strong activating group, directing the electrophilic attack to the ortho and para positions. Since the para position is occupied by the ethyl group, the substitution occurs predominantly at the ortho position.

Caption: General reaction scheme for the nitration of 4-ethylphenol.

Experimental Protocols

Several methods have been reported for the nitration of phenols. The choice of method often depends on the desired selectivity, scale of the reaction, and safety considerations. Below are detailed protocols for two distinct approaches.

Method 1: Classical Nitration with Nitric Acid and Sulfuric Acid

This is a traditional and effective method for phenol nitration. The use of sulfuric acid as a catalyst promotes the formation of the nitronium ion.

Materials:

-

4-Ethylphenol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (B86663)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylphenol in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 molar ratio with respect to the phenol) to the stirred solution of 4-ethylphenol. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Method 2: Mild and Regioselective Nitration with Ammonium (B1175870) Nitrate (B79036) and Potassium Hydrogen Sulfate

This method offers a milder and often more selective alternative to the classical approach, reducing the formation of byproducts.[1]

Materials:

-

4-Ethylphenol

-

Ammonium Nitrate (NH₄NO₃)

-

Potassium Hydrogen Sulfate (KHSO₄)

-

Acetonitrile

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, combine 4-ethylphenol, ammonium nitrate, and a catalytic amount of potassium hydrogen sulfate in acetonitrile.[1]

-

Stir the mixture at room temperature or gentle reflux.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove any solids.

-

Wash the residue with acetonitrile.

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Method 1 (HNO₃/H₂SO₄) | Method 2 (NH₄NO₃/KHSO₄) | Reference |

| Reagents | 4-Ethylphenol, HNO₃, H₂SO₄ | 4-Ethylphenol, NH₄NO₃, KHSO₄ | [1] |

| Solvent | Dichloromethane | Acetonitrile | [1] |

| Temperature | 0-10 °C | Room Temperature to Reflux | [1] |

| Typical Yield | Moderate to High | Good to Excellent | [1] |

| Selectivity | Good ortho-selectivity | High ortho-selectivity | [1] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: A generalized workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 4-ethylphenol can be achieved through various nitration methods. The classical approach using a mixture of nitric and sulfuric acids is effective but may require careful temperature control to ensure selectivity. Milder, more modern methods utilizing reagents like ammonium nitrate and potassium hydrogen sulfate offer an alternative with potentially higher regioselectivity and simpler work-up procedures. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize this important chemical intermediate.

References

Spectroscopic Profile of 4-Ethyl-2-nitrophenol: A Technical Guide

This guide provides a comprehensive overview of the predicted spectroscopic data for 4-Ethyl-2-nitrophenol (CAS No. 56520-98-0), a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development.

Compound Overview: this compound is an organic compound featuring a phenol (B47542) ring substituted with an ethyl group at position 4 and a nitro group at position 2.[1] Its molecular formula is C₈H₉NO₃, and it has a molecular weight of 167.16 g/mol .[2]

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the ethyl group protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and ethyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH | 10.5 - 11.0 | broad singlet | - |

| H-3 | 7.9 - 8.1 | d | ~2.5 |

| H-5 | 7.3 - 7.5 | dd | ~8.5, ~2.5 |

| H-6 | 7.0 - 7.2 | d | ~8.5 |

| -CH₂- | 2.6 - 2.8 | q | ~7.6 |

| -CH₃ | 1.2 - 1.4 | t | ~7.6 |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reflects the electronic environment of each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 155 - 160 |

| C-2 (-NO₂) | 138 - 142 |

| C-3 | 125 - 128 |

| C-4 (-CH₂CH₃) | 145 - 150 |

| C-5 | 120 - 123 |

| C-6 | 118 - 121 |

| -CH₂- | 28 - 32 |

| -CH₃ | 15 - 18 |

Table 3: Predicted Significant Infrared (IR) Absorptions

The IR spectrum is dominated by characteristic vibrations of the nitro (NO₂), hydroxyl (OH), and aromatic (C=C) groups.[3]

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200 - 3600 | Broad, Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

| C-N Stretch | 800 - 880 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

The mass spectrum, likely obtained via electron ionization (EI), would show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the ethyl and nitro groups.

| m/z | Proposed Fragment Ion | Predicted Relative Abundance |

| 167 | [C₈H₉NO₃]⁺• (Molecular Ion) | Moderate |

| 152 | [M - CH₃]⁺ | Moderate |

| 137 | [M - NO]⁺ | Low |

| 121 | [M - NO₂]⁺ | High (likely base peak) |

| 108 | [M - C₂H₅ - NO]⁺ | Moderate |

| 93 | [M - C₂H₅ - NO₂]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | Low |

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition : A standard proton experiment is run. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition : A standard carbon experiment (e.g., with proton decoupling) is performed. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, a KBr pellet is commonly prepared. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with mineral oil.[4]

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.[4]

-

Data Acquisition : A background spectrum of the KBr pellet or salt plates is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum.[4]

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC-MS) for separation from impurities. For GC-MS, the sample would be dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate.[5]

-

Ionization : Electron Ionization (EI) is a common technique for this type of molecule. In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.[4]

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Ethyl-2-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-Ethyl-2-nitrophenol and the experimental methodologies for its determination in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols to enable researchers to generate this data accurately and reproducibly.

Introduction to this compound

This compound (CAS No. 56520-98-0) is an organic compound with the molecular formula C₈H₉NO₃.[1] It presents as a yellow to orange crystalline solid.[1] Structurally, it is a phenol (B47542) ring substituted with an ethyl group at position 4 and a nitro group at position 2. This substitution pattern, including a hydrophobic ethyl group and polar nitro and hydroxyl groups, results in moderate solubility in organic solvents and limited solubility in water.[1][2] The compound is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] Understanding its solubility is crucial for process development, formulation, and quality control in these applications.

Physical and Chemical Properties:

-

Molecular Weight: 167.16 g/mol [1]

-

Melting Point: Approximately 58-61 °C[2]

-

Appearance: Yellow to orange solid[1]

-

General Solubility: Known to be readily soluble in organic solvents such as methanol, ethanol, and dichloromethane, with limited water solubility.[2]

Data Presentation: Quantifying Solubility

Accurate and consistent data presentation is paramount for comparing solubility across different solvents and conditions. The following tables provide a standardized format for recording and presenting experimental solubility data for this compound.

Table 1: Mole Fraction Solubility of this compound at Various Temperatures

| Temperature (K) | Solvent | Mole Fraction (x₁) |

| 288.15 | Methanol | Experimental Data |

| 293.15 | Methanol | Experimental Data |

| 298.15 | Methanol | Experimental Data |

| 303.15 | Methanol | Experimental Data |

| 308.15 | Methanol | Experimental Data |

| 288.15 | Ethanol | Experimental Data |

| 293.15 | Ethanol | Experimental Data |

| 298.15 | Ethanol | Experimental Data |

| 303.15 | Ethanol | Experimental Data |

| 308.15 | Ethanol | Experimental Data |

| ... | ... | ... |

Table 2: Mass Solubility of this compound at Various Temperatures

| Temperature (K) | Solvent | Mass Solubility ( g/100 g solvent) |

| 288.15 | Dichloromethane | Experimental Data |

| 293.15 | Dichloromethane | Experimental Data |

| 298.15 | Dichloromethane | Experimental Data |

| 303.15 | Dichloromethane | Experimental Data |

| 308.15 | Dichloromethane | Experimental Data |

| 288.15 | Acetone | Experimental Data |

| 293.15 | Acetone | Experimental Data |

| 298.15 | Acetone | Experimental Data |

| 303.15 | Acetone | Experimental Data |

| 308.15 | Acetone | Experimental Data |

| ... | ... | ... |

Experimental Protocols for Solubility Determination

The following sections detail common and reliable methods for determining the solubility of a solid compound like this compound in organic solvents.

The gravimetric or shake-flask method is a traditional and highly accurate technique for determining thermodynamic solubility.[3] It involves creating a saturated solution and then determining the concentration of the solute in that solution by mass.

Materials and Apparatus:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Add an excess amount of solid this compound to a known mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach solid-liquid equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute.

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe and filter it through a syringe filter to remove any solid particles.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Weigh the dish containing the saturated solution to determine the total mass of the solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and well below the melting point of the solute until a constant mass of the dry solute is achieved.

-

Weigh the dish with the dry solute.

Calculations:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of solvent = Mass of the saturated solution - Mass of dissolved solute

-

Mass Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

This method is suitable when the solute has a distinct chromophore and absorbs UV/Vis radiation in a region where the solvent is transparent. It is often used in conjunction with the shake-flask method for concentration determination.

Materials and Apparatus:

-

Equipment from the Gravimetric Method

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare the Saturated Solution:

-

Follow steps 1-5 of the Gravimetric Method to prepare a filtered saturated solution at a specific temperature.

-

-

Measure Absorbance:

-

Dilute a precise volume of the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Determine Concentration:

-

Use the absorbance of the diluted solution and the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by analytical determination.

Caption: Workflow for solubility determination.

This guide provides the foundational knowledge and detailed protocols for researchers to determine the solubility of this compound in various organic solvents. By following these standardized methods and data reporting formats, reliable and comparable solubility data can be generated, which is essential for its application in research and industry.

References

Theoretical Analysis of 4-Ethyl-2-nitrophenol: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-2-nitrophenol is a substituted aromatic compound with potential applications in various chemical syntheses, including pharmaceuticals and dyes.[1] A thorough understanding of its molecular structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, stability, and potential biological interactions. Theoretical and computational chemistry provide powerful tools for elucidating these properties at the atomic level.

This whitepaper outlines the standard theoretical approach for the comprehensive analysis of the molecular structure of this compound. The methodologies described herein are based on Density Functional Theory (DFT), a robust quantum chemical method widely employed for studying phenolic compounds.

Computational Methodology

The theoretical investigation of this compound's molecular structure would typically involve a multi-step computational protocol.

Geometry Optimization

The initial step is the optimization of the molecule's geometric structure to find its most stable conformation (lowest energy state). This is commonly achieved using DFT calculations. A prevalent and reliable method for this type of molecule is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set, such as 6-311++G(d,p). The "d,p" indicates the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, which is crucial for accurately describing chemical bonds. The "++" denotes the inclusion of diffuse functions, important for systems with lone pairs or anions.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculated harmonic vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions.

Electronic Property Analysis

Further calculations are conducted to understand the electronic nature of the molecule. This includes:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites, which is critical for predicting intermolecular interactions.

Predicted Molecular Structure and Properties

The following tables present representative quantitative data that would be expected from a DFT study of this compound. These values are based on typical bond lengths and angles for similar substituted nitrophenols and should be considered illustrative.

Table of Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N | ~1.47 Å | |

| N-O | ~1.23 Å | |

| C-O (phenol) | ~1.36 Å | |

| O-H | ~0.97 Å | |

| C-C (ethyl) | ~1.54 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-H (ethyl) | ~1.09 Å | |

| Bond Angles | C-C-C (aromatic) | ~118 - 121° |

| C-C-N | ~119° | |

| O-N-O | ~124° | |

| C-C-O | ~121° | |

| C-O-H | ~109° | |

| Dihedral Angles | C-C-N-O | ~0° or 180° |

| C-C-O-H | ~0° or 180° |

Table of Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3300 - 3500 | Phenolic hydroxyl group stretching |

| C-H stretch (aromatic) | ~3000 - 3100 | Aromatic ring C-H stretching |

| C-H stretch (aliphatic) | ~2850 - 2960 | Ethyl group C-H stretching |

| NO₂ asymmetric stretch | ~1520 - 1560 | Asymmetric stretching of the nitro group |

| NO₂ symmetric stretch | ~1340 - 1370 | Symmetric stretching of the nitro group |

| C-C stretch (aromatic) | ~1400 - 1600 | Aromatic ring skeletal vibrations |

| C-N stretch | ~850 - 880 | Carbon-Nitrogen bond stretching |

| O-H bend | ~1330 - 1390 | In-plane bending of the hydroxyl group |

Visualizing the Theoretical Workflow

The logical flow of a theoretical investigation into the molecular structure of this compound can be visualized as a workflow diagram.

Caption: Workflow for the theoretical analysis of this compound.

Conclusion

While specific experimental and theoretical data for this compound is not extensively published, the computational methodologies outlined in this whitepaper provide a robust framework for its in-depth analysis. The use of Density Functional Theory allows for the reliable prediction of its molecular geometry, vibrational spectra, and electronic properties. Such theoretical insights are invaluable for understanding the chemical behavior of this compound and can guide further experimental research and application development in fields such as medicinal chemistry and materials science. This guide serves as a blueprint for future computational studies on this compound and its derivatives.

References

An In-depth Technical Guide to the Regioselective Nitration of 4-Ethylphenol for the Synthesis of 4-Ethyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and data associated with the regioselective nitration of 4-ethylphenol (B45693) to yield 4-ethyl-2-nitrophenol, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document details the underlying electrophilic aromatic substitution mechanism, offers a synthesized experimental protocol based on established methodologies for phenol (B47542) nitration, and presents expected quantitative and spectroscopic data for the target compound.

Core Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-ethylphenol proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from the protonation of nitric acid by a stronger acid, such as sulfuric acid.

The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups on the phenol ring are both activating and ortho, para-directing. The hydroxyl group, being a stronger activator, significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. The directing influence of these substituents favors the substitution of the nitro group at the positions ortho and para to the hydroxyl group. Given that the para position is already occupied by the ethyl group, the nitration of 4-ethylphenol is expected to yield primarily the ortho-nitro product, this compound, along with a smaller amount of the other ortho isomer, 4-ethyl-3-nitrophenol, and potentially some para-nitrated product if ipso-substitution occurs, though this is less common.

A general workflow for a laboratory-scale nitration experiment is outlined below.

Experimental Protocols

Materials:

-

4-Ethylphenol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (B109758) (or other suitable solvent)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Silica (B1680970) Gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for eluent

-

Standard laboratory glassware and safety equipment

Procedure:

-

Preparation of the Substrate Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-ethylphenol (e.g., 10 mmol, 1.22 g) in dichloromethane (20 mL).

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Preparation of the Nitrating Mixture: In a separate flask, pre-cooled in an ice bath, carefully prepare the nitrating mixture by adding concentrated nitric acid (e.g., 10 mmol, 0.63 mL) to concentrated sulfuric acid (5 mL).

-

Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the solution of 4-ethylphenol over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

Data Presentation

The nitration of 4-ethylphenol is expected to yield a mixture of isomers. Based on data from the nitration of analogous 3-substituted phenols, a higher proportion of the ortho-nitro isomers is anticipated.

Table 1: Expected Product Distribution in the Nitration of 4-Ethylphenol

| Product Name | Structure | Expected Position of Nitro Group | Expected Yield |

| This compound |  | Ortho | Major Product |

| 4-Ethyl-3-nitrophenol |  | Ortho | Minor Product |

| 2-Ethyl-4-nitrophenol |  | Para (via ipso-substitution) | Trace/Minor |

Note: The exact yields and isomer ratios will depend on the specific reaction conditions employed.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| CAS Number | 56520-98-0 | [1][2][7] |

| Molecular Formula | C₈H₉NO₃ | [8] |

| Molecular Weight | 167.16 g/mol | [8] |

| Appearance | Yellow to orange solid | [2] |

| Melting Point | 58-61 °C | [1] |

| ¹H NMR (CDCl₃, ppm) | Predicted values based on analogous compounds:~10.5 (s, 1H, -OH), ~8.1 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~2.7 (q, 2H, -CH₂-), ~1.3 (t, 3H, -CH₃) | [3][9][10][11][12] |

| ¹³C NMR (CDCl₃, ppm) | Predicted values based on analogous compounds:~155, ~140, ~135, ~125, ~120, ~118, ~28, ~15 | [13][14][15] |

| IR (KBr, cm⁻¹) | Characteristic absorptions:~3200-3500 (O-H stretch), ~1530 & ~1340 (asymmetric and symmetric NO₂ stretch), ~2970 (C-H stretch, alkyl) | [16][17][18] |

Note: Predicted NMR values are estimations based on known chemical shifts of similar structures and should be confirmed by experimental data.

Signaling Pathways and Logical Relationships

The mechanism of electrophilic aromatic substitution can be visualized as a series of steps involving the formation of the electrophile and its subsequent reaction with the aromatic ring.

Conclusion

The regioselective synthesis of this compound from 4-ethylphenol is a practical application of electrophilic aromatic substitution principles. By carefully controlling reaction conditions, particularly temperature and the choice of nitrating agent, the formation of the desired ortho-isomer can be favored. The provided protocol and data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient production and characterization of this important chemical intermediate. Further optimization of reaction conditions may be necessary to maximize the yield and purity of the target compound.

References

- 1. This compound; CAS No.: 56520-98-0 [chemshuttle.com]

- 2. CAS 56520-98-0: this compound | CymitQuimica [cymitquimica.com]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. researchgate.net [researchgate.net]

- 5. ukessays.com [ukessays.com]

- 6. youtube.com [youtube.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. ekwan.github.io [ekwan.github.io]

- 13. hmdb.ca [hmdb.ca]

- 14. Making sure you're not a bot! [oc-praktikum.de]

- 15. 4-Ethylphenol(123-07-9) 13C NMR spectrum [chemicalbook.com]

- 16. Phenol, 4-methyl-2-nitro- [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. longdom.org [longdom.org]

4-Ethyl-2-nitrophenol safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-Ethyl-2-nitrophenol

Introduction

This compound (CAS No. 56520-98-0) is an organic compound characterized by a phenolic structure with nitro and ethyl groups attached to the aromatic ring.[1] It typically appears as a yellow to orange crystalline solid.[1][2] This compound serves as a valuable intermediate in the synthesis of various substances, including dyes, pharmaceuticals, and agrochemicals.[1] Due to its chemical properties and reactivity, particularly the presence of the nitro group, proper safety and handling procedures are critical to mitigate risks for researchers, scientists, and drug development professionals.[1][2] This guide provides comprehensive information on its hazards, handling protocols, emergency procedures, and disposal.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary hazards are associated with its toxicity upon exposure through various routes and its potential for causing severe irritation or burns.[3] It is also recognized as being very toxic to aquatic life with long-lasting effects.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[3] |

| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[3] |

| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[3] |

| Skin Corrosion / Irritation | Category 1B | Causes severe skin burns and eye damage.[3] |

| Serious Eye Damage / Irritation | Category 1 | Causes serious eye damage.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory system irritation.[3] |

| Acute Aquatic Hazard | Category 1 | Very toxic to aquatic life. |

| Chronic Aquatic Hazard | Category 1 | Very toxic to aquatic life with long lasting effects. |

Signal Word: Danger[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 56520-98-0[1][2] |

| Molecular Formula | C₈H₉NO₃[1][2][4] |

| Molecular Weight | 167.16 g/mol [1][2][4] |

| Appearance | Yellow to orange crystalline solid[1][2] |

| Melting Point | 58-61 °C[2] |

| Solubility | Limited water solubility; soluble in organic solvents like methanol, ethanol, and dichloromethane.[2] |

Handling and Storage Protocols

Strict adherence to proper handling and storage procedures is essential to minimize exposure and ensure laboratory safety.

Safe Handling

All work with this compound should be conducted in a well-ventilated area, preferably within a designated chemical fume hood.[3][5]

-

Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

-

Work Practices: Avoid the formation and inhalation of dust.[3] Do not allow the substance to come into contact with eyes, skin, or clothing.[3] Do not eat, drink, or smoke in the handling area.

-

After Handling: Wash hands and any exposed skin thoroughly with soap and water after completing work.[5] Clean and decontaminate all surfaces and equipment used.[5]

Storage

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperatures range from 2-8°C to below 20°C.[2]

-

Security: Keep locked up or in an area accessible only to qualified or authorized personnel.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.[3][6] Also avoid excess heat, sparks, and open flames.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact and exposure. The selection of PPE may vary based on the specific laboratory procedure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |

|---|---|---|---|---|

| Low-Volume Handling / Weighing | Chemical safety goggles[3] | Nitrile or neoprene gloves[5] | Standard lab coat[5] | Not required if handled in a chemical fume hood; otherwise, a NIOSH/MSHA approved respirator is necessary.[3][5] |

| Solution Preparation / Transfer | Chemical splash goggles and a face shield[5] | Nitrile or neoprene gloves[5] | Flame-resistant lab coat[5] | Required; use within a chemical fume hood.[5] |

| Spill Cleanup | Chemical splash goggles and a face shield[5][7] | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Required; a self-contained breathing apparatus (SCBA) may be necessary depending on spill size.[3] |

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or emergency. Always show the Safety Data Sheet (SDS) to attending medical personnel.

First Aid Measures

-

Inhalation: Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[3][5] Remove contact lenses if present and easy to do.[6] Immediate medical attention is required.[3]

-

Ingestion: Rinse mouth thoroughly with water. Have the victim drink plenty of water (two glasses at most). Do not induce vomiting. Call a poison control center or doctor for treatment advice immediately.

References

Biological Activity Screening of 4-Ethyl-2-nitrophenol: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 4-Ethyl-2-nitrophenol. This guide provides a framework for its potential biological activities and a screening strategy based on data from structurally related nitrophenol compounds. The experimental protocols and potential mechanisms described are based on studies of analogous compounds and should be adapted and validated specifically for this compound.

Introduction to this compound

This compound is an organic compound belonging to the nitrophenol class, characterized by a phenol (B47542) ring substituted with an ethyl group and a nitro group.[1] It is primarily utilized as an intermediate in the synthesis of various industrial and pharmaceutical products, including dyes, agrochemicals, and potentially as a scaffold for bioactive molecules.[1][2] Given the known biological activities of other nitrophenol derivatives, it is prudent to investigate the biological profile of this compound to understand its potential therapeutic applications or toxicological risks.[3]

Chemical Properties:

| Property | Value |

| CAS Number | 56520-98-0[4] |

| Molecular Formula | C₈H₉NO₃[5] |

| Molecular Weight | 167.16 g/mol [5] |

| Appearance | Yellow to orange solid[1] |

| Solubility | Moderately soluble in organic solvents, less soluble in water[1] |

Potential Biological Activities and Screening Strategy

Based on the activities of other nitrophenols, a screening cascade for this compound should prioritize the assessment of its cytotoxicity, antimicrobial effects, and potential for enzyme inhibition.

Cytotoxicity

Nitrophenols have demonstrated cytotoxic effects in various cell lines.[6] For instance, 4-nitrophenol (B140041) has been shown to be the most cytotoxic among simple nitrophenols in human lung cell lines.[6] The mechanism of toxicity is often linked to the induction of oxidative stress and disruption of mitochondrial function. Therefore, a primary screening of this compound for its cytotoxic potential is essential.

Proposed Screening Assays:

-

MTT Assay: To assess cell metabolic activity as an indicator of cell viability.

-

LDH Assay: To measure lactate (B86563) dehydrogenase release as a marker of cell membrane damage and cytotoxicity.[7]

-

Annexin V/PI Staining: To differentiate between apoptotic and necrotic cell death mechanisms.

Antimicrobial Activity

Phenolic compounds, including nitrophenols, are known to possess antimicrobial properties.[8] The antimicrobial efficacy of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes.[9] The lipophilicity, which can be influenced by the ethyl group in this compound, may play a role in its interaction with microbial membranes.

Proposed Screening Assays:

-

Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[10]

-

Time-Kill Assays: To evaluate the bactericidal or bacteriostatic nature of the compound over time.[11]

Enzyme Inhibition

Certain nitrophenol derivatives have been shown to inhibit specific enzymes. For example, some nitrophenyl compounds can act as irreversible inhibitors of enzymes like β-galactosidase.[12][13] The metabolism of nitrophenols is also linked to cytochrome P450 enzymes, suggesting potential interactions.[14]

Proposed Screening Assays:

-

Enzyme Inhibition Assays: Screen against a panel of relevant enzymes, such as proteases, kinases, or metabolic enzymes like cytochrome P450s.

-

p-Nitrophenyl Substrate-Based Assays: Utilize substrates like p-nitrophenyl phosphate (B84403) (for phosphatases) to indirectly assess the inhibitory potential of this compound on various enzymes.

Quantitative Data for Structurally Related Nitrophenols

The following table summarizes publicly available cytotoxicity data for related nitrophenol compounds. This data can serve as a preliminary benchmark for assessing the potential potency of this compound.

| Compound | Cell Line | Assay | Endpoint | Result |

| 4-Nitrophenol | Newborn Rats | Oral Toxicity | NOAEL | 110 mg/kg/day[6] |

| 2,4-Dinitrophenol (B41442) | Newborn Rats | Oral Toxicity | NOAEL | 10 mg/kg/day[6] |

| 4-Nitrophenol | Young Rats | Oral Toxicity | NOAEL | 400 mg/kg/day[6] |

| 2,4-Dinitrophenol | Young Rats | Oral Toxicity | NOAEL | 20 mg/kg/day[6] |

NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., A549, HeLa)

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Screening: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.[10]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi[10]

-

This compound stock solution (in DMSO)

-

96-well microtiter plates[10]

-

0.5 McFarland standard[10]

-

Positive control antibiotics (e.g., ciprofloxacin, fluconazole)[10]

Procedure:

-

Prepare a stock solution of this compound in DMSO.[10]

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth.[10]

-

Prepare a microbial inoculum adjusted to the 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]

-

Add the microbial inoculum to each well.[10]

-

Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum), and a sterility control (broth only).[10]

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[10]

-

The MIC is the lowest concentration of the compound that shows no visible microbial growth.[10]

Visualizations

Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for the biological activity screening of a novel compound.